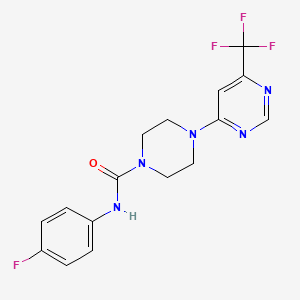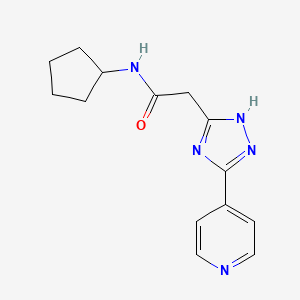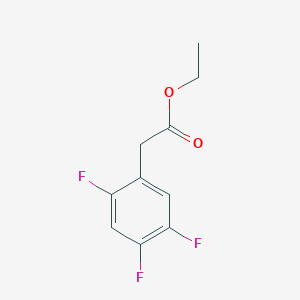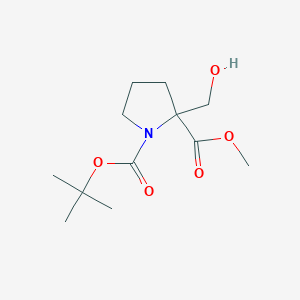![molecular formula C12H20N2OS B2753820 N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide CAS No. 1210926-07-0](/img/structure/B2753820.png)
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-[(2-methylpropyl)sulfanyl]acetamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential applications in the treatment of various diseases. CCPA belongs to the class of adenosine receptor agonists, which are known to play a crucial role in regulating various physiological processes, including inflammation, immune response, and cardiovascular function.
科学研究应用
CCPA has been shown to have potential applications in the treatment of various diseases, including inflammation, cancer, and cardiovascular diseases. Studies have shown that CCPA can activate the adenosine A1 receptor, which is known to play a crucial role in regulating inflammation and immune response. CCPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In addition, CCPA has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
作用机制
CCPA exerts its biological effects by activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and ultimately leads to the inhibition of various cellular processes, including inflammation, immune response, and cell proliferation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing inflammation and immune response, inducing apoptosis, inhibiting angiogenesis, and improving cardiac function. Studies have also shown that CCPA can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
CCPA has several advantages for lab experiments, including its high purity and stability, which ensure reproducible results. CCPA is also relatively easy to synthesize, which makes it readily available for research purposes. However, CCPA has some limitations, including its low solubility in water, which may limit its bioavailability and require the use of organic solvents for administration.
未来方向
There are several future directions for the research of CCPA, including its potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. CCPA may also have applications in the treatment of inflammatory bowel disease, which is a chronic inflammatory disorder of the gastrointestinal tract. In addition, further studies are needed to elucidate the molecular mechanisms underlying the cardioprotective effects of CCPA and to explore its potential applications in the treatment of cardiovascular diseases.
合成方法
The synthesis of CCPA involves the reaction of 1-cyanocyclopentene with 2-isopropylthioacetamide in the presence of a catalyst such as palladium on carbon. The reaction yields CCPA as a white crystalline powder with a purity of over 99%. The synthesis method of CCPA has been extensively studied and optimized to enhance the yield and purity of the compound.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methylpropylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-10(2)7-16-8-11(15)14-12(9-13)5-3-4-6-12/h10H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCRGAATUCRLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC(=O)NC1(CCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2753743.png)


![5-(2-chlorophenyl)-3-(2-methoxyphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2753747.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2753748.png)
![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2753749.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2753750.png)


![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)

